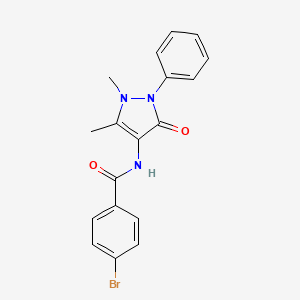![molecular formula C12H12F3N3O2 B6637049 [3-[[3-(Trifluoromethyl)pyrazolo[4,3-c]pyridin-1-yl]methyl]oxetan-3-yl]methanol](/img/structure/B6637049.png)
[3-[[3-(Trifluoromethyl)pyrazolo[4,3-c]pyridin-1-yl]methyl]oxetan-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[[3-(Trifluoromethyl)pyrazolo[4,3-c]pyridin-1-yl]methyl]oxetan-3-yl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of [3-[[3-(Trifluoromethyl)pyrazolo[4,3-c]pyridin-1-yl]methyl]oxetan-3-yl]methanol involves the inhibition of specific enzymes and proteins that are involved in the progression of various diseases. This compound has been found to inhibit the activity of several kinases, including JNK, p38, and ERK. Additionally, it has been shown to inhibit the activity of several transcription factors, including NF-κB and AP-1. These inhibitory effects result in the suppression of inflammation, cell proliferation, and viral replication.
Biochemical and Physiological Effects:
[3-[[3-(Trifluoromethyl)pyrazolo[4,3-c]pyridin-1-yl]methyl]oxetan-3-yl]methanol has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the replication of several viruses, including HIV and HCV. These effects make it a promising candidate for the development of new drugs for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of [3-[[3-(Trifluoromethyl)pyrazolo[4,3-c]pyridin-1-yl]methyl]oxetan-3-yl]methanol is its relatively straightforward synthesis method. Additionally, it has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of [3-[[3-(Trifluoromethyl)pyrazolo[4,3-c]pyridin-1-yl]methyl]oxetan-3-yl]methanol. One potential direction is the development of new drugs that target specific diseases, such as cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine. Finally, more studies are needed to explore the limitations of this compound and to develop new methods for working with it in experiments.
Synthesis Methods
The synthesis of [3-[[3-(Trifluoromethyl)pyrazolo[4,3-c]pyridin-1-yl]methyl]oxetan-3-yl]methanol involves the reaction of 3-(trifluoromethyl)pyrazolo[4,3-c]pyridine-1-methanol with oxetane in the presence of a catalyst. This reaction results in the formation of the desired compound with a yield of around 70%. The synthesis of this compound is relatively straightforward and can be carried out in a standard laboratory setting.
Scientific Research Applications
[3-[[3-(Trifluoromethyl)pyrazolo[4,3-c]pyridin-1-yl]methyl]oxetan-3-yl]methanol has been studied extensively for its potential applications in the field of medicine. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs. It has been shown to have activity against a variety of diseases, including cancer, inflammation, and viral infections.
properties
IUPAC Name |
[3-[[3-(trifluoromethyl)pyrazolo[4,3-c]pyridin-1-yl]methyl]oxetan-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2/c13-12(14,15)10-8-3-16-2-1-9(8)18(17-10)4-11(5-19)6-20-7-11/h1-3,19H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBHGPSUVDSHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN2C3=C(C=NC=C3)C(=N2)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[[3-(Trifluoromethyl)pyrazolo[4,3-c]pyridin-1-yl]methyl]oxetan-3-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-fluorophenyl)-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6636968.png)

![[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B6636983.png)
![[5-(Difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6636987.png)
![[5-(2,3-dihydro-1-benzofuran-5-yl)pyridin-3-yl]-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6636993.png)
![N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B6637009.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)ethanone](/img/structure/B6637013.png)
![[4-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6637021.png)
![N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B6637025.png)

![2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone](/img/structure/B6637036.png)
![[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol](/img/structure/B6637055.png)
![[3-[1-[[1-(5-Methylpyridin-2-yl)piperidin-4-yl]amino]ethyl]phenyl]methanol](/img/structure/B6637064.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-indol-1-ylacetamide](/img/structure/B6637072.png)